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Compound of Interest

Compound Name: Filgotinib-d4

Cat. No.: B3026010 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical properties,

synthesis, and biological context of Filgotinib-d4. This deuterated analog of Filgotinib, a

selective Janus kinase 1 (JAK1) inhibitor, is a critical tool in pharmacokinetic studies and

serves as an internal standard for its quantification in biological matrices.

Chemical Properties of Filgotinib-d4
Filgotinib-d4 is a stable, isotopically labeled version of Filgotinib. The incorporation of four

deuterium atoms into the cyclopropyl moiety provides a distinct mass signature for mass

spectrometry-based detection without significantly altering its chemical behavior.
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Property Value

Chemical Name

N-(5-(4-((1,1-

dioxidothiomorpholino)methyl)phenyl)-[1][2]

[3]triazolo[1,5-a]pyridin-2-yl)cyclopropane-

2,2,3,3-d4-carboxamide[4]

Synonyms GLPG0634-d4[4][5][6]

Molecular Formula C₂₁H₁₉D₄N₅O₃S[4][5]

Molecular Weight 429.5 g/mol [4][5]

CAS Number 2041095-50-3[4][5][6]

Appearance Solid[4]

Purity Typically >99% deuterated forms (d1-d4)[4]

Solubility
Soluble in Acetonitrile:Methanol (1:1) and

DMSO[4][5]

Storage Store at -20°C[5]

Mechanism of Action: The JAK-STAT Signaling
Pathway
Filgotinib is a selective inhibitor of Janus kinase 1 (JAK1). JAKs are intracellular tyrosine

kinases that play a crucial role in the signaling pathways of numerous cytokines and growth

factors that are central to inflammation and immune responses.[1][2][3][7] The signaling

cascade, known as the JAK-STAT pathway, is a primary target for the treatment of autoimmune

diseases like rheumatoid arthritis.[1]

Upon cytokine binding to its receptor, associated JAKs are brought into close proximity, leading

to their autophosphorylation and activation. Activated JAKs then phosphorylate the receptor,

creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.

Recruited STATs are subsequently phosphorylated by the JAKs, causing them to dimerize and

translocate to the nucleus, where they act as transcription factors, modulating the expression of

inflammatory genes.[7] Filgotinib, by selectively inhibiting JAK1, disrupts this signaling cascade,

leading to a reduction in the production of pro-inflammatory cytokines.[1]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://deepblue.lib.umich.edu/handle/2027.42/90329
https://deepblue.lib.umich.edu/bitstream/2027.42/90329/1/2580210907_ftp.pdf
http://www.orgsyn.org/demo.aspx?prep=CV3P0221
https://m.youtube.com/watch?v=5gAZ72XwAt8
https://m.youtube.com/watch?v=5gAZ72XwAt8
https://www.chemicalbook.com/synthesis/cyclopropanecarboxylic-acid.htm
https://patents.google.com/patent/WO2020201975A2/en
https://m.youtube.com/watch?v=5gAZ72XwAt8
https://www.chemicalbook.com/synthesis/cyclopropanecarboxylic-acid.htm
https://m.youtube.com/watch?v=5gAZ72XwAt8
https://www.chemicalbook.com/synthesis/cyclopropanecarboxylic-acid.htm
https://m.youtube.com/watch?v=5gAZ72XwAt8
https://www.chemicalbook.com/synthesis/cyclopropanecarboxylic-acid.htm
https://patents.google.com/patent/WO2020201975A2/en
https://m.youtube.com/watch?v=5gAZ72XwAt8
https://m.youtube.com/watch?v=5gAZ72XwAt8
https://m.youtube.com/watch?v=5gAZ72XwAt8
https://www.chemicalbook.com/synthesis/cyclopropanecarboxylic-acid.htm
https://www.chemicalbook.com/synthesis/cyclopropanecarboxylic-acid.htm
https://deepblue.lib.umich.edu/handle/2027.42/90329
https://deepblue.lib.umich.edu/bitstream/2027.42/90329/1/2580210907_ftp.pdf
http://www.orgsyn.org/demo.aspx?prep=CV3P0221
https://pubs.rsc.org/en/content/articlelanding/2025/sc/d5sc00350d
https://deepblue.lib.umich.edu/handle/2027.42/90329
https://pubs.rsc.org/en/content/articlelanding/2025/sc/d5sc00350d
https://deepblue.lib.umich.edu/handle/2027.42/90329
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3026010?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Extracellular Space
Cell Membrane

Cytoplasm

Nucleus

Cytokine Cytokine Receptor1. Binding JAK1 (Inactive)2. Receptor Association
JAK1 (Active)3. Autophosphorylation STAT (Inactive)4. STAT Phosphorylation STAT Dimer (Active)5. Dimerization DNA6. Nuclear Translocation

Filgotinib Inhibition

Gene Transcription
(Inflammatory Response)

7. Transcription Regulation

Click to download full resolution via product page

Figure 1. The JAK-STAT signaling pathway and the inhibitory action of Filgotinib.

Synthesis of Filgotinib-d4: A Representative
Protocol
A detailed, step-by-step synthesis protocol for Filgotinib-d4 is not readily available in the public

domain. However, a plausible synthetic route can be constructed based on the known

synthesis of Filgotinib and established methods for the preparation of deuterated

cyclopropanecarboxylic acid. The key step involves the amidation of the core intermediate with

deuterated cyclopropanecarbonyl chloride.

Step 1: Synthesis of Cyclopropane-2,2,3,3-d4-carboxylic acid

A common method for the synthesis of deuterated cyclopropanes involves the reaction of a

deuterated malonic ester with a dihaloalkane.

Materials: Diethyl malonate-d2, 1,2-dibromoethane, sodium ethoxide, ethanol, hydrochloric

acid.

Procedure:

Diethyl malonate is deuterated at the central carbon by exchange with D₂O under basic

conditions to yield diethyl malonate-d2.
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The deuterated diethyl malonate is then reacted with 1,2-dibromoethane in the presence

of a strong base, such as sodium ethoxide, in ethanol. This results in a cyclization reaction

to form diethyl cyclopropane-1,1-dicarboxylate-d2.

The resulting diester is hydrolyzed to the dicarboxylic acid using a strong acid, such as

hydrochloric acid, followed by heating to induce decarboxylation, yielding cyclopropane-

2,2,3,3-d4-carboxylic acid.

Step 2: Preparation of Cyclopropane-2,2,3,3-d4-carbonyl chloride

The deuterated carboxylic acid is then converted to the more reactive acid chloride.

Materials: Cyclopropane-2,2,3,3-d4-carboxylic acid, thionyl chloride.

Procedure:

Cyclopropane-2,2,3,3-d4-carboxylic acid is reacted with an excess of thionyl chloride,

often with gentle heating.

The reaction mixture is then distilled to remove excess thionyl chloride and isolate the

cyclopropane-2,2,3,3-d4-carbonyl chloride.

Step 3: Synthesis of the Filgotinib Core Intermediate

The synthesis of the non-deuterated core of Filgotinib has been described in the literature and

generally involves a multi-step process. A representative final step to produce the amine

intermediate is a Suzuki coupling.

Materials: 5-bromo-[1][2][3]triazolo[1,5-a]pyridin-2-amine, (4-((1,1-

dioxidothiomorpholino)methyl)phenyl)boronic acid, palladium catalyst, base, solvent.

Procedure:

5-bromo-[1][2][3]triazolo[1,5-a]pyridin-2-amine is coupled with (4-((1,1-

dioxidothiomorpholino)methyl)phenyl)boronic acid using a palladium catalyst (e.g.,

Pd(PPh₃)₄) and a base (e.g., potassium carbonate) in a suitable solvent (e.g.,

dioxane/water).

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://deepblue.lib.umich.edu/handle/2027.42/90329
https://deepblue.lib.umich.edu/bitstream/2027.42/90329/1/2580210907_ftp.pdf
http://www.orgsyn.org/demo.aspx?prep=CV3P0221
https://deepblue.lib.umich.edu/handle/2027.42/90329
https://deepblue.lib.umich.edu/bitstream/2027.42/90329/1/2580210907_ftp.pdf
http://www.orgsyn.org/demo.aspx?prep=CV3P0221
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3026010?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The reaction is heated to drive it to completion.

The product, 5-(4-((1,1-dioxidothiomorpholino)methyl)phenyl)-[1][2][3]triazolo[1,5-a]pyridin-

2-amine, is isolated and purified.

Step 4: Final Amidation to Yield Filgotinib-d4

The final step is the coupling of the deuterated cyclopropanecarbonyl chloride with the

Filgotinib core intermediate.

Materials: 5-(4-((1,1-dioxidothiomorpholino)methyl)phenyl)-[1][2][3]triazolo[1,5-a]pyridin-2-

amine, cyclopropane-2,2,3,3-d4-carbonyl chloride, a non-nucleophilic base (e.g., pyridine or

triethylamine), a suitable solvent (e.g., dichloromethane).

Procedure:

The Filgotinib core intermediate is dissolved in a suitable solvent and cooled in an ice

bath.

A non-nucleophilic base is added, followed by the dropwise addition of cyclopropane-

2,2,3,3-d4-carbonyl chloride.

The reaction is stirred and allowed to warm to room temperature.

Upon completion, the reaction is worked up by washing with aqueous solutions to remove

excess reagents and byproducts.

The final product, Filgotinib-d4, is purified by chromatography.

Experimental Protocol: Quantification of Filgotinib
in Rat Plasma using LC-MS/MS
Filgotinib-d4 is an ideal internal standard for the quantification of Filgotinib in biological

samples due to its similar chemical properties and distinct mass. The following is a

representative protocol for a validated LC-MS/MS method.

1. Sample Preparation (Liquid-Liquid Extraction)
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To 50 µL of rat plasma in a microcentrifuge tube, add 10 µL of Filgotinib-d4 internal

standard solution (in methanol).

Add 500 µL of ethyl acetate.

Vortex for 10 minutes.

Centrifuge at 10,000 rpm for 5 minutes.

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Conditions

LC System: A standard HPLC system.

Column: A C18 reversed-phase column (e.g., Gemini C18, 50 x 4.6 mm, 5 µm).

Mobile Phase: A mixture of 0.1% formic acid in water and acetonitrile (e.g., 20:80 v/v).

Flow Rate: 0.8 mL/min.

Injection Volume: 10 µL.

MS System: A triple quadrupole mass spectrometer with an electrospray ionization (ESI)

source in positive ion mode.

MRM Transitions:

Filgotinib: m/z 426.3 → 291.3

Filgotinib-d4: m/z 430.3 → 295.3

3. Data Analysis

The peak area ratio of Filgotinib to Filgotinib-d4 is used to construct a calibration curve from

standards of known concentrations.
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The concentration of Filgotinib in the unknown samples is determined from this calibration

curve.
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Figure 2. A typical workflow for the quantification of Filgotinib using Filgotinib-d4 as an internal
standard.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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